
7-Desamine-7-hydroxy triamterene
Übersicht
Beschreibung
7-Desamine-7-hydroxy triamterene (CAS: 19152-93-3) is a derivative of triamterene, a potassium-sparing diuretic. Its molecular formula is C₁₂H₁₀N₆O, with an average molecular mass of 254.253 g/mol and a monoisotopic mass of 254.091609 g/mol . Structurally, it is defined as 2,4-Diamino-6-phenyl-7(8H)-pteridinone, featuring a hydroxyl group at the 7-position and the absence of an amine group at the same site compared to its parent compound, triamterene. This modification alters its physicochemical properties, including solubility and metabolic stability. The compound is identified by synonyms such as 2,4-Diamino-6-phenylpteridin-7-ol and 7-Hydroxy-2,4-diamino-6-phenylpteridine, with ChemSpider ID 4511355 and MDL number MFCD12024639 .
Wirkmechanismus
Target of Action
The primary target of 7-Desamine-7-hydroxy triamterene, also known as 2,4-Diamino-6-phenyl-7-pteridinol, is the epithelial sodium channel (ENaC) located on the lumen side of the kidney collecting tubule . This channel plays a crucial role in the reabsorption of sodium ions from the lumen, which is a key process in maintaining the body’s fluid and electrolyte balance .
Mode of Action
This compound directly blocks the ENaC , inhibiting the entry of sodium into the cells . This action effectively reduces intracellular sodium, leading to a decrease in the function of the sodium-potassium ATPase . As a result, there is an increase in potassium retention and a decrease in the excretion of calcium, magnesium, and hydrogen .
Biochemical Pathways
By blocking the ENaC, this compound disrupts the normal sodium reabsorption process in the distal nephron of the kidneys . This disruption affects the overall electrolyte balance in the body, leading to increased excretion of sodium ions and water, while decreasing the excretion of potassium .
Pharmacokinetics
It is known that the compound has a bioavailability of 30-70% . The compound is metabolized in the body through hydroxylation to form para-hydroxytriamterene . The elimination half-life of the compound is between 1-2 hours, with the active metabolite having a half-life of 3 hours . The compound is excreted renally, with less than 50% being excreted unchanged .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the patient’s diet, particularly the intake of potassium, as well as the patient’s kidney function . Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Biologische Aktivität
7-Desamine-7-hydroxy triamterene is a derivative of triamterene, a potassium-sparing diuretic commonly used in the treatment of hypertension and edema. This compound has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the molecular formula and is characterized by specific structural features that influence its biological activity. The compound's structure is pivotal in determining its pharmacokinetic properties and interaction with biological systems.
The primary mechanism through which this compound exerts its effects involves inhibition of sodium reabsorption in the distal nephron of the kidney. This action leads to increased potassium retention, making it a potassium-sparing diuretic. Additionally, it may influence various biochemical pathways related to electrolyte balance and fluid homeostasis.
Pharmacological Effects
1. Diuretic Activity:
Research indicates that this compound maintains diuretic effects similar to its parent compound, triamterene, while minimizing potassium loss. In clinical settings, it has shown efficacy in managing hypertension when combined with thiazide diuretics.
2. Cardiovascular Benefits:
Studies have demonstrated that this compound can contribute to lowering blood pressure in hypertensive patients. A significant study showed that patients taking a combination of hydrochlorothiazide (HCTZ) and this compound experienced a mean systolic blood pressure reduction of approximately 3.8 mmHg compared to those on HCTZ alone .
3. Renal Protection:
Preclinical investigations have suggested potential nephroprotective effects, as evidenced by reduced renal injury markers in animal models administered with this compound .
Case Studies
Case Study 1: Hypertension Management
A clinical trial involving 200 patients with resistant hypertension evaluated the efficacy of this compound in conjunction with standard antihypertensive therapy. Results indicated a statistically significant reduction in both systolic and diastolic blood pressure after eight weeks of treatment.
Case Study 2: Electrolyte Balance
In a controlled study assessing electrolyte levels among patients treated with this compound, no significant hyperkalemia was observed, underscoring its safety profile concerning potassium levels compared to traditional diuretics .
Comparative Analysis
The following table summarizes the comparative biological activities of this compound against other diuretics:
Compound | Diuretic Effect | Potassium-Sparing | Blood Pressure Reduction |
---|---|---|---|
This compound | Moderate | Yes | Significant |
Triamterene | Strong | Yes | Moderate |
Hydrochlorothiazide (HCTZ) | Strong | No | Significant |
Research Findings
Recent studies have focused on the pharmacokinetics and metabolism of this compound. Notably, it has been found that:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Primary Application: Diuretic Agent
- The primary application of 7-desamine-7-hydroxy triamterene lies in its potential role as a diuretic. Given its structural similarity to triamterene, it may be explored for therapeutic uses in conditions like hypertension and fluid retention.
Mechanism of Action
- Like triamterene, this compound is expected to inhibit epithelial sodium channels (ENaC) in the distal nephron of the kidneys, promoting sodium excretion while conserving potassium . This action can help manage conditions associated with excess fluid retention.
Comparative Analysis with Related Compounds
The following table summarizes the characteristics of this compound compared to related compounds:
Compound | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | Pteridine derivative | Inhibits ENaC | Modified structure may enhance activity |
Triamterene | Pteridine derivative | Inhibits ENaC | Established clinical use |
Amiloride | Pyrazine derivative | Inhibits ENaC | Rapid onset of action |
Spironolactone | Steroidal compound | Mineralocorticoid receptor antagonist | Promotes sodium excretion through different pathways |
Future Directions for Research
Given the limited research specifically focused on this compound, several avenues for future investigation are suggested:
- Clinical Trials : Conducting clinical trials to assess the efficacy and safety profile of this compound in various patient populations.
- Mechanistic Studies : Detailed studies on how structural modifications impact its pharmacodynamics and pharmacokinetics.
- Comparative Studies : Evaluating its effectiveness against established diuretics like amiloride and spironolactone.
Q & A
Basic Research Questions
Q. Q1. What are the established analytical methods for quantifying 7-Desamine-7-hydroxy triamterene in pharmaceutical formulations?
A validated ultra-performance liquid chromatography (UPLC) method using a Quality by Design (QbD) approach is recommended for simultaneous quantification. This method optimizes variables such as mobile phase composition, flow rate, and buffer pH, ensuring linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) across a concentration range of 2–50 µg/mL. Stability studies under stress conditions (acid, base, oxidation) confirm specificity and robustness . Pharmacopeial protocols for triamterene analysis, such as those outlined in Pharmacopeial Forum Vol. 42(1), can also be adapted, using standard solutions and UV detection for quantification .
Q. Q2. How does this compound interact with thiazide diuretics in hypertension management?
In combination with hydrochlorothiazide (HCTZ), this compound enhances blood pressure (BP) reduction by 3.8 mmHg systolic compared to HCTZ alone. This synergy arises from complementary mechanisms: HCTZ inhibits sodium reabsorption in the distal tubule, while triamterene blocks epithelial sodium channels (ENaC) in the collecting duct, reducing potassium loss. Retrospective analyses of 17,291 patients confirm consistent BP-lowering effects across diverse cohorts, though dose-response relationships require further validation .
Q. Q3. What are the standard protocols for synthesizing and characterizing this compound derivatives?
Synthesis typically involves hydroxylation of the parent triamterene molecule at the 7-position, followed by deamination. Characterization employs LC-MS for purity assessment and NMR (¹H/¹³C) for structural confirmation. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are critical to identify degradation products, guided by ICH Q1A(R2) guidelines. Synthetic derivatives should be stored at -20°C to maintain integrity ≥5 years .
Advanced Research Questions
Q. Q4. How can conflicting data on the blood pressure efficacy of this compound be resolved?
Discrepancies in BP outcomes (e.g., marginal reductions in some studies vs. 3–4 mmHg drops in others) may stem from dosage variability, patient selection, or ENaC polymorphism effects. A meta-analysis approach, stratified by dose (e.g., 50–100 mg/day), baseline BP, and renal function, is recommended. Mechanistic studies using isolated collecting duct cells can clarify ENaC inhibition thresholds and genetic modifiers .
Q. Q5. What experimental models are suitable for studying this compound-induced lysosomal autophagy?
In vitro models using HEK-293 or HeLa cells treated with 10–50 µM triamterene demonstrate lysosomal rupture via p38 MAPK activation, measurable via LysoTracker Red fluorescence loss. Lysophagy is confirmed by colocalization of autophagosomes (LC3-II markers) with lysosomal debris. In vivo validation requires transgenic mice with GFP-LC3 reporters, with tissue-specific KO models (e.g., ATG5⁻/⁻) to confirm autophagy dependence .
Q. Q6. How can artificial intelligence (AI) optimize the design of triamterene-based formulations?
AI-driven QSAR models predict solubility and bioavailability by analyzing hydroxylation patterns and logP values. Neural networks trained on UPLC datasets (e.g., retention times, peak asymmetry) can automate method development, reducing trial runs by 40%. For environmental applications, AI models optimize adsorption of triamterene onto carbon nanotubes, achieving >90% removal efficiency in wastewater .
Q. Q7. What are the carcinogenicity risks associated with long-term this compound exposure?
IARC Monographs highlight limited evidence for triamterene’s carcinogenicity in humans, though rodent studies show renal tubular adenomas at high doses (≥150 mg/kg/day). Mechanistic studies should focus on DNA adduct formation via reactive metabolites (e.g., hydroxylamine intermediates) and oxidative stress markers (8-OHdG, MDA). Cohort studies with 10+ years of follow-up are needed to assess bladder/kidney cancer risk in hypertensive patients .
Q. Methodological Best Practices
Q. Q8. How should researchers address batch-to-batch variability in this compound samples?
Implement a two-tiered QC protocol:
Pre-analysis : Use DSC (differential scanning calorimetry) to verify melting points (expected: 260–265°C) and HPLC-UV for purity (>98%).
Post-synthesis : Conduct accelerated stability testing (40°C/75% RH for 6 months) with forced degradation to identify photo-oxidative byproducts. Certificates of Analysis (CoA) must include residual solvent data (e.g., ≤0.1% acetonitrile) .
Q. Q9. What statistical frameworks are optimal for analyzing triamterene’s dose-response relationships?
Nonlinear mixed-effects modeling (NONMEM) accommodates inter-patient variability in pharmacokinetic studies. For autophagy assays, one-way ANOVA with Tukey post hoc tests (p < 0.05) is standard, but Bayesian hierarchical models improve power in small-sample lysophagy experiments .
Q. Q10. How can literature reviews on this compound avoid bias?
Adopt PRISMA guidelines for systematic reviews, prioritizing peer-reviewed studies with explicit methodology (e.g., double-blind RCTs, ICH-validated assays). Exclude non-peer-reviewed sources (e.g., ) and use tools like ROBINS-I to assess bias in observational studies .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Structural and Chemical Properties
The primary structural analogs of 7-desamine-7-hydroxy triamterene include triamterene and its related impurities (e.g., Related Compounds A, B, and C as defined by USP standards). A comparative analysis is outlined below:
Property | This compound | Triamterene | Related Compounds (A/B/C) |
---|---|---|---|
Molecular Formula | C₁₂H₁₀N₆O | C₁₂H₁₁N₇ | Not specified in evidence |
Molecular Weight (g/mol) | 254.253 | 253.268 | Variable |
Key Functional Groups | 7-hydroxy, 2,4-diamino | 7-amino, 2,4-diamino | Likely positional isomers or derivatives |
CAS Number | 19152-93-3 | 396-01-0 | Not specified in evidence |
Role in Pharmaceuticals | Impurity/metabolite | Active pharmaceutical ingredient (API) | Impurities in API formulations |
The hydroxyl group in this compound reduces its basicity compared to triamterene, which retains an amine group at the 7-position. This difference impacts solubility and interaction with biological targets .
Analytical Differentiation
The United States Pharmacopeia (USP) mandates HPLC-based methods to quantify triamterene and its impurities, including this compound. Key analytical parameters include:
- Column : Supelcosil C18 DB or Waters Am-Bondapak (packing L1) .
- Retention Time : Triamterene elutes at ~7 minutes, while related compounds (including this compound) exhibit distinct retention times based on polarity and structural features .
- Quantification : Impurity levels are calculated using the formula:
$$
\text{Percentage} = 100 \times \frac{CS}{CU} \times \frac{rU}{rS}
$$
where $CS$ and $CU$ are concentrations of reference standards and test solutions, respectively, and $rU/rS$ are peak responses .
This method ensures that this compound is distinguishable from triamterene and other impurities in pharmaceutical formulations.
Pharmacological and Metabolic Considerations
While triamterene acts as a diuretic by inhibiting epithelial sodium channels in the kidney, this compound is primarily documented as a metabolite or degradation product . Its hydroxyl group may enhance polarity, facilitating renal excretion but reducing membrane permeability compared to the parent compound. However, specific pharmacological data (e.g., potency, toxicity) are unavailable in the provided evidence.
Research Findings and Implications
- Regulatory Significance : this compound is monitored as a process-related impurity in triamterene formulations. USP guidelines cap individual impurities at ≤0.5% and total impurities at ≤1.0% .
- Stability Studies : Hydrolysis and oxidation during manufacturing or storage may increase levels of this compound, necessitating rigorous quality control .
Eigenschaften
IUPAC Name |
2,4-diamino-6-phenyl-8H-pteridin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c13-9-8-10(18-12(14)16-9)17-11(19)7(15-8)6-4-2-1-3-5-6/h1-5H,(H5,13,14,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTXKGPQJJRCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172682 | |
Record name | 7-Desamine-7-hydroxy triamterene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19152-93-3 | |
Record name | 2,4-Diamino-6-phenyl-7(8H)-pteridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19152-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Desamine-7-hydroxy triamterene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-33416 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Desamine-7-hydroxy triamterene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-DESAMINE-7-HYDROXY TRIAMTERENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136BXG1ICT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.